molecular formula C21H16N2O2S2 B299962 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B299962
M. Wt: 392.5 g/mol
InChI Key: QPXRRRSYDYJQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, inhibit the growth of tumors, and reduce inflammation. 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been shown to be stable under a wide range of conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's, and Parkinson's. Another potential direction is the development of new materials for electronic and optical applications. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide and its potential side effects in humans.
In conclusion, 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the development of new drugs and materials make it an area of interest for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide involves the condensation of 2-aminobenzothiazole with 2-(phenylsulfanyl)benzoic acid, followed by the acylation of the resulting intermediate with acetic anhydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the development of new drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide has also been studied for its potential use in the development of new materials for electronic and optical applications.

properties

Product Name

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide

Molecular Formula

C21H16N2O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H16N2O2S2/c24-20(14-23-17-11-5-7-13-19(17)27-21(23)25)22-16-10-4-6-12-18(16)26-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24)

InChI Key

QPXRRRSYDYJQAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CN3C4=CC=CC=C4SC3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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